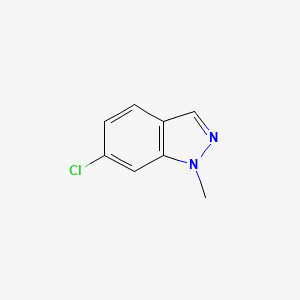![molecular formula C13H8ClIN2O2S B567520 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-22-2](/img/structure/B567520.png)
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyrrolopyridine core with a phenylsulfonyl group at the 1-position, a chlorine atom at the 6-position, and an iodine atom at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring and a pyridine ring. The phenylsulfonyl group, chlorine, and iodine atoms would be attached at specific positions on this ring system .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the iodine atom could be replaced via a nucleophilic substitution reaction. The phenylsulfonyl group could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the phenylsulfonyl group could affect its polarity, solubility, and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation . The Suzuki–Miyaura cross-coupling reaction, for example, is a key process in the synthesis of complex organic compounds .
Pharmacokinetics
It’s worth noting that pinacol boronic esters, which are similar in structure, have been reported to undergo catalytic protodeboronation .
Result of Action
The result of the compound’s action would likely be the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic compounds, which could have various applications in fields such as medicinal chemistry .
Action Environment
The efficacy and stability of the compound are likely influenced by environmental factors such as temperature and pH . For instance, chlorosulfonic acid, which is used in the synthesis of similar compounds, reacts differently at different temperatures .
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies and could potentially be developed into a drug for the treatment of various diseases. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical effects are well understood.
However, there are also limitations to using this compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to produce in large quantities. Additionally, the cost of this compound may be prohibitive for some research labs.
Future Directions
There are several future directions for the study of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammation. Further preclinical studies are needed to determine the efficacy and safety of this compound in vivo.
Another future direction is the study of the neuroprotective effects of this compound. This compound has been shown to improve cognitive function in animal models, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases.
Finally, the mechanism of action of this compound could be further studied to identify other enzymes and signaling pathways that it may inhibit. This could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 2,3-dibromo pyridine with potassium tert-butoxide, which leads to the formation of 2-tert-butoxypyridine. This compound is then reacted with 2-chloro-1-(phenylsulfonyl)ethanone in the presence of palladium catalyst to yield 6-chloro-2-(2-phenylsulfonyl)pyridine. Finally, the reaction of this compound with iodine and potassium carbonate leads to the formation of this compound.
Scientific Research Applications
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been studied extensively for its potential as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation. This compound has been found to inhibit the activity of certain enzymes, such as CDKs and GSK-3β, which are involved in the regulation of cell cycle and signaling pathways. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSHNPCKOYRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

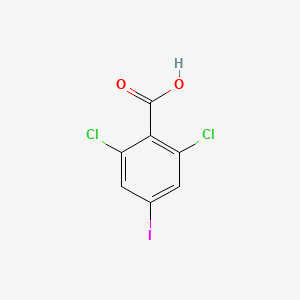

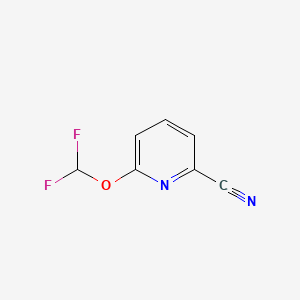



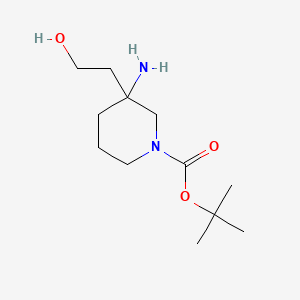

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
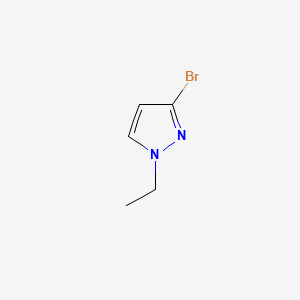

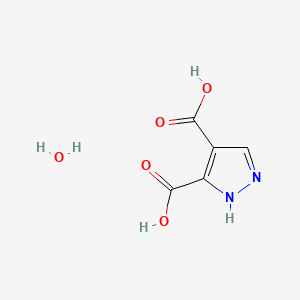
![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
